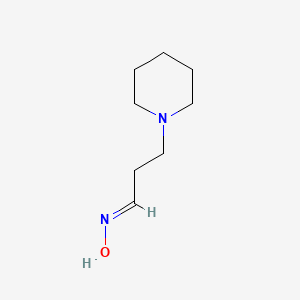
1-Piperidinepropanal,oxime(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanal,oxime(9CI) is a chemical compound with the molecular formula C8H16N2O. It is an oxime derivative, which means it contains the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Oximes are known for their diverse biological and pharmacological applications, including their use as antidotes for organophosphate poisoning and as intermediates in the synthesis of various pharmacological derivatives .
Preparation Methods
The synthesis of 1-Piperidinepropanal,oxime(9CI) typically involves the reaction of piperidinepropanal with hydroxylamine. A common method for preparing oximes is by reacting aldehydes or ketones with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Piperidinepropanal,oxime(9CI) can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Oximes can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides or nitriles under acidic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinepropanal,oxime(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Oximes are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanal,oxime(9CI) involves its ability to interact with specific molecular targets and pathways. For example, oximes can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, by binding to the phosphorylated enzyme and removing the phosphate group . This reactivation restores the normal function of acetylcholinesterase, which is crucial for nerve signal transmission.
Comparison with Similar Compounds
1-Piperidinepropanal,oxime(9CI) can be compared with other oxime derivatives such as pralidoxime, obidoxime, and HI-6. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. For instance:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote with a broader spectrum of activity.
HI-6: Known for its high efficacy in reactivating acetylcholinesterase.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of oxime derivatives in various fields.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(NE)-N-(3-piperidin-1-ylpropylidene)hydroxylamine |
InChI |
InChI=1S/C8H16N2O/c11-9-5-4-8-10-6-2-1-3-7-10/h5,11H,1-4,6-8H2/b9-5+ |
InChI Key |
KZXBWNBLYKNWBX-WEVVVXLNSA-N |
Isomeric SMILES |
C1CCN(CC1)CC/C=N/O |
Canonical SMILES |
C1CCN(CC1)CCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

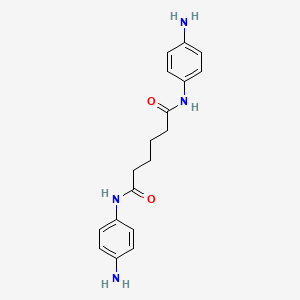
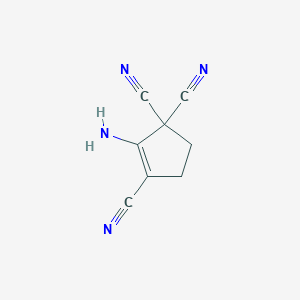
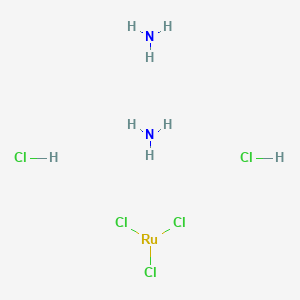


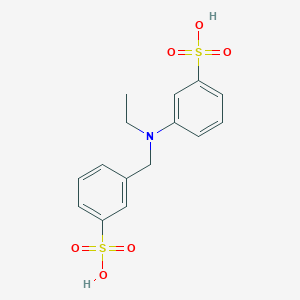
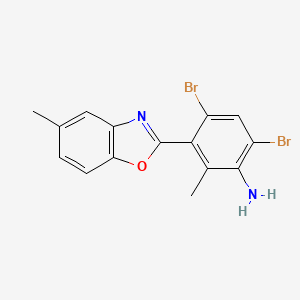
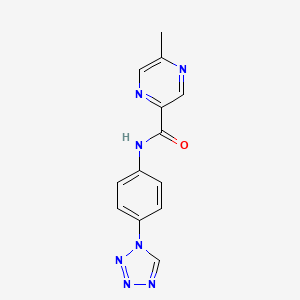
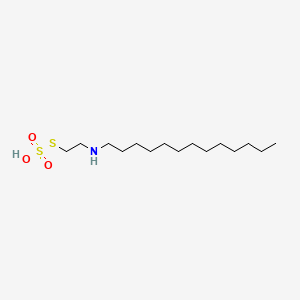

![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
